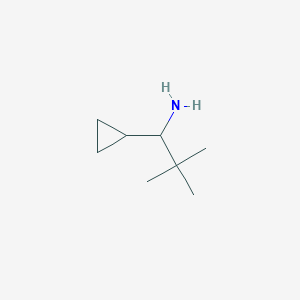
3,6-Diiodo-9-phényl-9H-carbazole
Vue d'ensemble
Description
3,6-Diiodo-9-phenyl-9H-carbazole is a chemical compound with the CAS Number: 57103-21-6 . It has a molecular weight of 495.1 . The compound is a crystal-powder form and its color ranges from white to slightly pale reddish yellow to pale-red .
Synthesis Analysis
The synthesis of 3,6-Diiodo-9-phenyl-9H-carbazole involves a procedure described by Chuang et al . A solution containing 16.7 g (0.1 mol) of 9H-carbazole, 21.6 g (0.13 mol) of KI, 21.4 g (0.1 mol) of KIO3, 150 cm3 of acetic acid, and 15 cm3 of water was heated for 48 h on a water bath at 80 °C .Molecular Structure Analysis
The molecular structure of 3,6-Diiodo-9-phenyl-9H-carbazole consists of two units: the carbazole unit and the phenyl unit . The carbazole unit contains atoms C1–C9A and the phenyl unit contains atoms C10–C16 .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Applications De Recherche Scientifique
Éléments organiques électroluminescents
Ce composé présente d'excellentes capacités de transport de trous, ce qui en fait un composant précieux dans les éléments organiques électroluminescents, en particulier dans les dispositifs organiques EL phosphorescents .
Diodes électroluminescentes à polymères (PLED)
Les dérivés du carbazole sont incorporés dans les copolymères utilisés comme couche d'émission dans les PLED. Ces copolymères présentent des performances améliorées lorsqu'ils sont mélangés à certains additifs, ce qui conduit à des dispositifs présentant une meilleure efficacité quantique externe et des émissions de couleurs spécifiques .
Modélisation moléculaire et analyse structurale
La structure du 3,6-Diiodo-9-phényl-9H-carbazole est souvent analysée à l'aide de méthodes de calcul telles que la DFT pour comprendre ses propriétés électroniques et optimiser ses performances dans diverses applications .
Matière intermédiaire pour les dérivés OLED
Les dérivés halogénés du carbazole, tels que le 3,6-Diiodo-9H-carbazole, servent de matières intermédiaires pour la synthèse d'autres composés à base de carbazole utilisés dans les OLED .
Mécanisme D'action
Target of Action
It is known that carbazole moieties, which are a key component of this compound, are an important construction block for hole-transporting and electroluminescent materials .
Mode of Action
Carbazole derivatives, including this compound, are known for their unique photoconductive and optical properties . The presence of heavy atoms (like iodine in this case) is known to decrease the relative quantum yield of fluorescence and increase phosphorescence in the carbazole derivatives .
Biochemical Pathways
Carbazole derivatives are widely used in electronics and photonics, indicating their potential influence on electron transport pathways .
Pharmacokinetics
It is known that the compound is stored at room temperature and has a molecular weight of 4951 .
Result of Action
It is known that carbazole derivatives are used to design and synthesize other carbazole derivatives, indicating their role as precursors in chemical synthesis .
Action Environment
It is known that the compound is stored at room temperature, indicating its stability under standard environmental conditions .
Safety and Hazards
Orientations Futures
Carbazole-based polymeric and oligomeric compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Analyse Biochimique
Biochemical Properties
3,6-Diiodo-9-phenyl-9H-carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and proteins associated with cellular signaling pathways. The nature of these interactions often involves the binding of 3,6-Diiodo-9-phenyl-9H-carbazole to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed that 3,6-Diiodo-9-phenyl-9H-carbazole can inhibit certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of 3,6-Diiodo-9-phenyl-9H-carbazole on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,6-Diiodo-9-phenyl-9H-carbazole can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it has been found to impact metabolic pathways by modulating the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
At the molecular level, 3,6-Diiodo-9-phenyl-9H-carbazole exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 3,6-Diiodo-9-phenyl-9H-carbazole has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 3,6-Diiodo-9-phenyl-9H-carbazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3,6-Diiodo-9-phenyl-9H-carbazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,6-Diiodo-9-phenyl-9H-carbazole vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and enhancing cellular resilience . At higher doses, 3,6-Diiodo-9-phenyl-9H-carbazole can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
3,6-Diiodo-9-phenyl-9H-carbazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in oxidative phosphorylation and glycolysis, thereby influencing energy production and cellular metabolism . Additionally, 3,6-Diiodo-9-phenyl-9H-carbazole can affect the levels of key metabolites, such as ATP and NADH, by altering the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 3,6-Diiodo-9-phenyl-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 3,6-Diiodo-9-phenyl-9H-carbazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,6-Diiodo-9-phenyl-9H-carbazole is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 3,6-Diiodo-9-phenyl-9H-carbazole can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These interactions are essential for the compound’s role in modulating cellular processes and metabolic pathways.
Propriétés
IUPAC Name |
3,6-diiodo-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11I2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGAUYXFWGUFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539806 | |
| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-21-6 | |
| Record name | 3,6-Diiodo-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diiodo-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)



